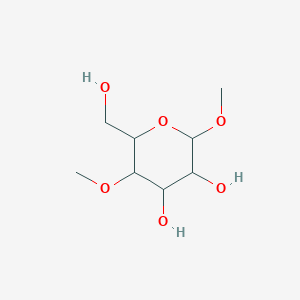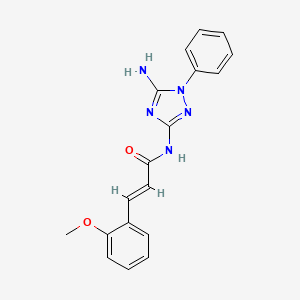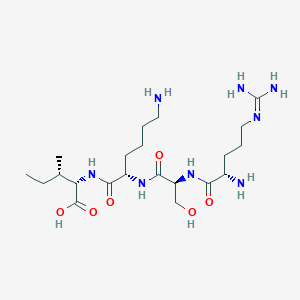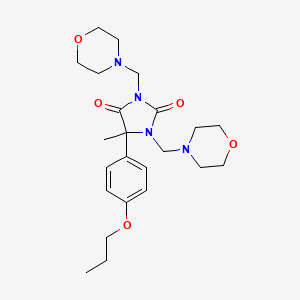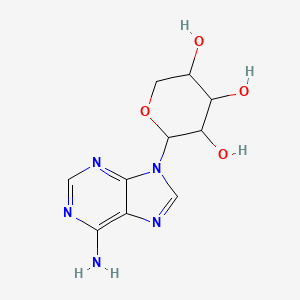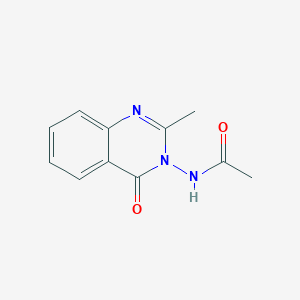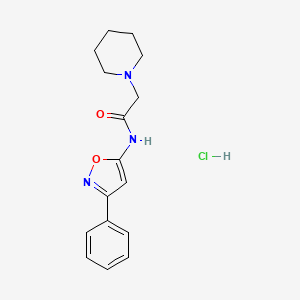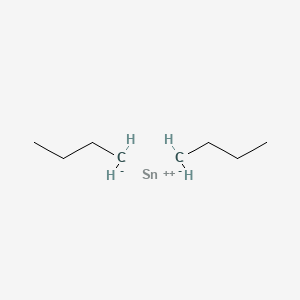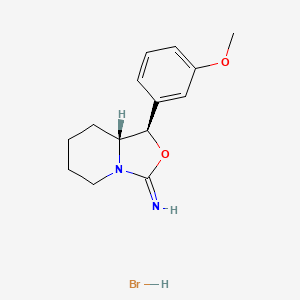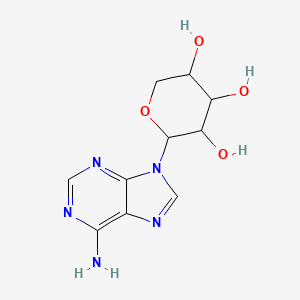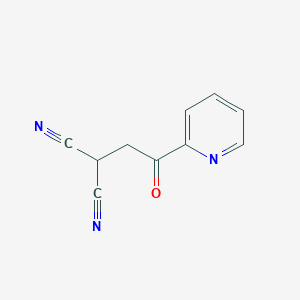
2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile is a chemical compound with a unique structure that includes a pyridine ring, a ketone group, and two nitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile typically involves the reaction of pyridine derivatives with malononitrile under specific conditions. One common method includes the use of ethyl 2-oxo-2-(pyridin-2-yl)acetate as a starting material. This compound is reacted with malononitrile in the presence of a base, such as sodium ethoxide, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors. The pathways involved include modulation of signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-oxo-2-(pyridin-2-yl)acetate
- Ethyl 2-oxo-2-(pyridin-3-yl)acetate
- Ethyl oxo(pyridin-2-ylamino)acetate
Uniqueness
2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
1196152-09-6 |
|---|---|
Fórmula molecular |
C10H7N3O |
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
2-(2-oxo-2-pyridin-2-ylethyl)propanedinitrile |
InChI |
InChI=1S/C10H7N3O/c11-6-8(7-12)5-10(14)9-3-1-2-4-13-9/h1-4,8H,5H2 |
Clave InChI |
AUGRBDSKYMDPPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(=O)CC(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B14169005.png)
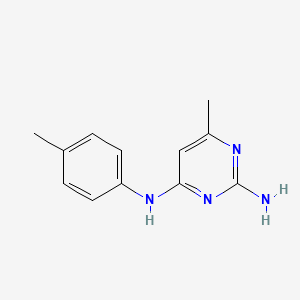
![2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one](/img/structure/B14169018.png)
